molecular formula C7H12N4 B13183529 N-(2-Aminoethyl)-5-methylpyrimidin-2-amine

N-(2-Aminoethyl)-5-methylpyrimidin-2-amine

Cat. No.: B13183529
M. Wt: 152.20 g/mol
InChI Key: AFZLHCQCRRDRTF-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-5-methylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine typically involves the reaction of 5-methylpyrimidine-2-amine with 2-bromoethylamine hydrobromide under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is heated to reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-5-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Aminoethyl)-5-methylpyrimidin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. This binding can modulate the activity of the target, leading to various biological effects. For example, in medicinal applications, the compound may inhibit the activity of enzymes involved in disease pathways, thereby exerting therapeutic effects .

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

N'-(5-methylpyrimidin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C7H12N4/c1-6-4-10-7(11-5-6)9-3-2-8/h4-5H,2-3,8H2,1H3,(H,9,10,11)

InChI Key

AFZLHCQCRRDRTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)NCCN

Origin of Product

United States

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